Clenproperol

Catalog No.
S585777
CAS No.
38339-11-6
M.F
C11H16Cl2N2O
M. Wt
263.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clenproperol

CAS Number

38339-11-6

Product Name

Clenproperol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

InChI

InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3

InChI Key

JXUDZCJTCKCTQK-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Synonyms

4-Amino-3,5-dichloro-α-[[(1-methylethyl)amino]methyl]benzenemethanol; 4-Amino-3,5-dichloro-α-[(isopropylamino)methyl]benzylalcohol; NAB 277;

Canonical SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Clenproperol in the Medical Field

Clenproperol is a β2-adrenergic agonist . β2-adrenergic agonists are medications that relax muscles of the airways, which widen the airways and result in easier breathing. They are used for treating asthma and other diseases of the airways.

Clenproperol in the Veterinary Field

Clenproperol is also used in the veterinary field. It was found in a study that included Clenproperol among other β-agonists . β-agonists are used in veterinary medicine to treat pulmonary disorders and as a muscle growth promoter in some species of animals.

Clenproperol in the Research Field

Clenproperol is used in research due to its properties as a β2-adrenergic agonist . It’s often used in studies related to respiratory diseases and muscle growth.

Clenproperol in the Pharmaceutical Field

Clenproperol is used in the pharmaceutical field, where it’s synthesized for use in various treatments . It’s often included in treatments for respiratory diseases due to its β2-adrenergic agonist properties.

Clenproperol in the Chemical Field

In the chemical field, Clenproperol is recognized for its chemical structure and properties . Its chemical formula is C11H16Cl2N2O and it has a molecular weight of 263.16 .

Clenproperol in GPCR/G Protein Neuronal Signaling

Clenproperol is used in GPCR/G Protein Neuronal Signaling research . G protein-coupled receptors (GPCRs) are a large protein family of receptors that sense molecules outside the cell and activate inside signal transduction pathways and, ultimately, cellular responses. Clenproperol, being a β2-adrenergic agonist, can interact with these receptors and is therefore used in related research .

Clenproperol as an Analytical Standard

Clenproperol can be used as an analytical standard in various scientific and medical research . For instance, Clenproperol-d7, an isotopically labeled compound of Clenproperol, may be used as an internal standard for the determination of Clenproperol in biological samples by various chromatographic techniques .

Clenproperol in Synthesis

Clenproperol is synthesized for use in various treatments . It’s often included in treatments for respiratory diseases due to its β2-adrenergic agonist properties .

Clenproperol in Solvent Extraction

Clenproperol, like many other substances, can be used in solvent extraction processes . Solvent extraction is a common technique utilized in several industries including perfume, cosmetic, pharmaceutical, food ingredients, nutraceuticals, biofuel, and fine chemical industries .

Clenproperol is chemically classified as a beta-2 adrenergic agonist, with the molecular formula C₁₁H₁₆Cl₂N₂O. It shares structural similarities with other compounds in this class, notably Clenbuterol, which enhances its relevance in pharmacology and toxicology . The compound is characterized by the presence of two chlorine atoms and an amino group attached to a phenyl ring, contributing to its biological activity.

Clenproperol acts as a β2-adrenergic agonist, mimicking the effects of the natural hormone adrenaline by binding to β2-adrenergic receptors []. This activation stimulates various cellular responses, including:

  • Relaxation of smooth muscle tissue, particularly in the airways, leading to bronchodilation (opening of airways).
  • Increased heart rate and contractility.
  • Stimulation of lipolysis (fat breakdown) and glycogenolysis (breakdown of glycogen for energy).

These effects are of interest in research on respiratory diseases like asthma, but clenproperol's performance-enhancing properties through bronchodilation and increased metabolism led to its ban in animals [].

Typical of beta-adrenergic agonists. These include:

  • Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions, allowing for modifications to enhance pharmacological properties.
  • Oxidation reactions: The presence of the alcohol functional group enables oxidation to form ketones or aldehydes under specific conditions.
  • Halogenation: The chlorine atoms can be replaced or modified through halogen exchange reactions, which may alter the compound's activity profile.

Clenproperol exhibits significant biological activity as a beta-2 adrenergic agonist. Its primary effects include:

  • Bronchodilation: Clenproperol relaxes bronchial smooth muscle, making it useful in treating respiratory conditions.
  • Anabolic effects: It promotes muscle growth and fat loss, which has made it popular in veterinary medicine and among bodybuilders .
  • Cardiovascular effects: Like other beta-adrenergic agonists, it can influence heart rate and contractility.

The synthesis of Clenproperol typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 4-amino-3,5-dichlorophenol.
  • Alkylation: The introduction of alkyl groups occurs through alkylation reactions with appropriate alkyl halides.
  • Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Recent studies have explored various synthetic routes to enhance yield and reduce by-products, focusing on optimizing reaction conditions .

Clenproperol has several applications:

  • Veterinary Medicine: It is primarily used in livestock to promote growth and improve feed efficiency.
  • Research: Clenproperol is utilized in laboratory settings to study beta-adrenergic pathways and their physiological effects.
  • Potential Therapeutics: Investigations into its use for treating asthma and other respiratory diseases are ongoing due to its bronchodilatory properties.

Interaction studies have shown that Clenproperol may interact with various biological targets:

  • Receptor Binding: It binds selectively to beta-2 adrenergic receptors, leading to downstream signaling that affects cellular responses.
  • Drug Interactions: Co-administration with other medications can lead to enhanced or diminished effects; thus, understanding these interactions is crucial for safe therapeutic use .

Clenproperol shares similarities with several other compounds in the beta-adrenergic agonist class. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey CharacteristicsUnique Aspects
ClenbuterolC₁₂H₁₈Cl₂N₂OLong-acting; used in asthma treatmentMore potent than Clenproperol; widely known
TerbutalineC₁₄H₁₉N₃O₄SShorter acting; used for asthmaSulfonamide group enhances selectivity
SalbutamolC₁₄H₁₉N₃O₄SCommonly used for asthma; rapid onsetLess lipophilic than Clenproperol

Clenproperol’s unique structure allows it to exhibit distinct pharmacokinetic properties compared to these similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

262.0639685 g/mol

Monoisotopic Mass

262.0639685 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

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